2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate

説明

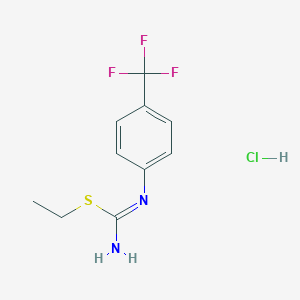

2,5-Dioxopyrrolidin-1-yl 6-(2,2,2-trifluoroacetamido)hexanoate (DTPH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-proline, but with an additional trifluoroacetamido group. DTPH is used as a substrate in enzymatic reactions, as a structural element in peptide synthesis, and as a fluorescent probe for studying the dynamics of proteins.

科学的研究の応用

Anticonvulsant Research

This compound has been used in the search for new anticonvulsants . A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were discovered . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound . The most plausible mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .

Pain Management

The compound has also shown potential in pain management . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure . These new compounds have potential as anticonvulsant and antinociceptive agents .

Voltage-Gated Sodium and Calcium Channels Research

The compound has been used to determine the influence on the voltage-gated sodium and calcium channels . The most promising compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

GABA Transporter (GAT) Research

The compound has been used to assess its influence on the GABA transporter (GAT) . This research is crucial in understanding the mechanism of action of anticonvulsant compounds .

Protein Degradation Research

The compound has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .

作用機序

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is proteins with primary amines and free thiols . The compound is a bifunctional crosslinking agent that can react with these groups to form stable covalent bonds .

Mode of Action

The compound interacts with its targets through two coupling reactions. Initially, it forms an amide bond with molecules containing primary amines in a pH 7.5 buffer (pH range 6.5-8.5). The second coupling involves the formation of a thioether bond with molecules containing free thiols in a pH 6.8 buffer (pH range 6.5-7.0) .

Biochemical Pathways

The compound affects the biochemical pathways by modifying proteins. It can be used to prepare enzyme immunoconjugates and hapten carrier molecule conjugates . The exact downstream effects depend on the specific proteins that are targeted and modified.

Pharmacokinetics

The compound is expected to have good metabolic stability based on its structure .

Result of Action

The result of the compound’s action is the modification of proteins, which can alter their function. For example, it can be used to conjugate peptides to the Adenovirus vector containing the luciferase gene, serving as an adenovirus vector carrier .

Action Environment

The action of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is influenced by environmental factors such as pH. The compound’s reactivity with amines and thiols is optimal at different pH levels . Other environmental factors that could influence the compound’s action, efficacy, and stability include temperature and the presence of other reactive substances.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROQVGGEVAAQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392987 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate | |

CAS RN |

117032-51-6 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

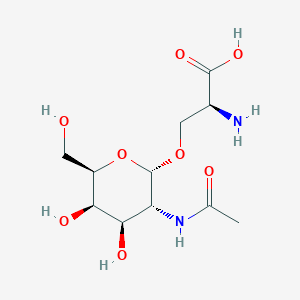

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

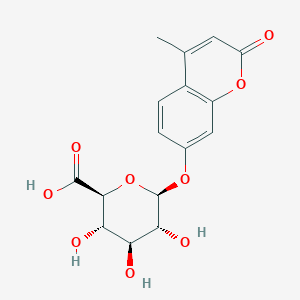

![Dibenz[a,j]acridine](/img/structure/B14077.png)

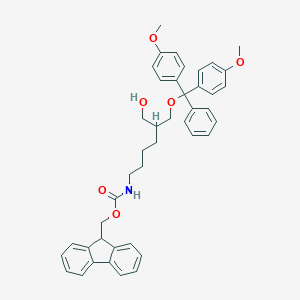

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)

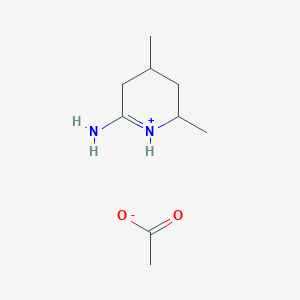

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)